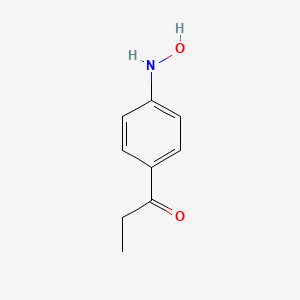

p-Hydroxyaminopropiophenone

Descripción

Contextualization within Aminophenone Chemistry and Metabolism

p-Hydroxyaminopropiophenone belongs to the aminophenone class of organic compounds, characterized by a phenyl ring substituted with both an amino group and a ketone. The metabolism of its parent compound, p-aminopropiophenone (PAPP), is a key area of study. PAPP is metabolized in the body to form PHAPP, which is considered the active metabolite responsible for inducing methemoglobinemia. nih.gov This conversion is a critical step in the compound's biological action.

The metabolic pathways of PAPP can vary across different species. For instance, in rats, metabolism primarily involves N-acetylation, while in dogs, ring and aliphatic hydroxylation are the main routes. nih.gov Monkeys exhibit a more complex metabolic profile, involving both N-acetylation and oxidation. nih.gov In this latter pathway, PAPP is oxidized to p-aminobenzoic acid, which is then conjugated with glycine (B1666218) to form p-aminohippuric acid. nih.gov The formation of PHAPP from PAPP is a crucial metabolic step that influences the compound's toxicological and pharmacological properties.

The chemical structure of PHAPP differs from its parent compound PAPP by the presence of a hydroxyl group attached to the amino group. This structural difference significantly impacts its biological activity.

Historical Trajectories of this compound Research and its Parent Compound, p-Aminopropiophenone

Research into p-aminopropiophenone (PAPP) dates back to the mid-20th century, with initial investigations focusing on its potential as a radiation protective agent. acs.org A notable study published in 1974 explored the structure-activity relationship of PAPP in the context of its radioprotective effects. acs.org

In the early 1980s, the focus of PAPP research shifted towards its toxicological properties, particularly its ability to induce methemoglobinemia. wikipedia.org This led to its investigation as a potential vertebrate pesticide for controlling predator populations, such as coyotes in the United States. wikipedia.orgenvirolink.govt.nz Further research in Australia and New Zealand from the 1990s onwards demonstrated PAPP's efficacy and relative humaneness for controlling feral cats and red foxes. wikipedia.orgenvirolink.govt.nz These developments established PAPP as a compound of significant scientific interest, with implications for understanding hemoglobin biochemistry and redox biology.

The understanding of this compound (PHAPP) has evolved in parallel with the research on its parent compound. It was identified as the likely metabolite of PAPP responsible for the formation of methemoglobin. nih.gov This discovery was pivotal in elucidating the mechanism of action of PAPP.

Significance in Biochemical and Pharmacological Investigations

This compound is a valuable tool in biochemical and pharmacological research. Its ability to induce methemoglobinemia makes it a subject of study for understanding this physiological process and for developing potential antidotes for cyanide poisoning. nih.gov PAPP, through its conversion to PHAPP, was found to produce a longer-lasting methemoglobinemia compared to other agents like 4-dimethylaminophenol (DMAP) in dogs, suggesting its potential suitability for pretreatment against cyanide poisoning. nih.gov

In biochemical research, PHAPP is utilized in assays to study enzyme kinetics and reaction mechanisms. It has been investigated for its potential to inhibit certain enzymes, which could have implications for drug development. The compound can interfere with signal transduction pathways, affecting cellular processes.

The N-hydroxy metabolites of various p-aminophenones, including N-hydroxy PAPP, have been shown to be rapidly acting methemoglobin-forming compounds. nih.gov N-hydroxy PAPP, in particular, can achieve therapeutic concentrations of methemoglobin within a very short time, highlighting its potential in the context of cyanide intoxication treatment research. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-(hydroxyamino)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLXTEULIVJMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203531 | |

| Record name | 4-Hydroxyaminopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-34-5 | |

| Record name | 4-Hydroxyaminopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyaminopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Metabolite Formation of P Hydroxyaminopropiophenone

In Vivo Metabolic Pathways from p-Aminopropiophenone (PAPP)

p-Hydroxyaminopropiophenone (PHAPP) is a principal metabolite of p-aminopropiophenone (PAPP), a compound known for its ability to induce methemoglobinemia. The conversion of PAPP to PHAPP is a critical step in its biological activity, and this biotransformation primarily occurs in the liver.

Hepatic Biotransformation Processes

The liver is the main site for the metabolism of PAPP. nih.gov Following administration, PAPP is absorbed and transported to the liver, where it undergoes biotransformation to its active metabolite, PHAPP. apvma.gov.au This transformation is essential, as PAPP itself is not a direct oxidant of hemoglobin. apvma.gov.auscispace.com In vitro studies using liver microsomes have confirmed that the hydroxylamine (B1172632) derivative, PHAPP, is the active metabolite responsible for oxidizing hemoglobin. scispace.com

Once formed in the liver, PHAPP is taken up by red blood cells. apvma.gov.au Inside the erythrocytes, a redox cycle known as the "kreisprozess" takes place. apvma.gov.auscispace.com In this cycle, PHAPP is oxidized to p-nitrosopropiophenone (B13946149) (PNPP), which concurrently oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin. apvma.gov.au Subsequently, PNPP is reduced back to PHAPP, allowing it to participate in further oxidation of hemoglobin. apvma.gov.auscispace.com This cyclical process amplifies the formation of methemoglobin from a single molecule of PAPP.

Role of Cytochrome P450 Isoenzymes in Hydroxylation

The conversion of PAPP to PHAPP is a hydroxylation reaction catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver. youtube.comyoutube.comyoutube.com These enzymes are central to the metabolism of a vast array of foreign compounds (xenobiotics), including drugs and toxins. nih.govnih.gov The specific CYP450 isoenzymes involved in the N-hydroxylation of PAPP have not been fully elucidated in the provided search results. However, the process is a classic example of a phase I metabolic reaction, where a polar functional group (in this case, a hydroxyl group) is introduced into the parent molecule, preparing it for subsequent reactions or excretion. youtube.comyoutube.com

Interspecies Variations in Metabolic Transformation Pathways

Significant variations in the metabolic pathways of PAPP have been observed across different animal species. scispace.comresearchgate.netnih.gov These differences in biotransformation can affect both the efficacy and the toxicological profile of the compound.

In rats, the primary metabolic route is N-acetylation. researchgate.netnih.govgrafiati.com In contrast, dogs primarily metabolize PAPP through ring and aliphatic hydroxylation. researchgate.netnih.govgrafiati.com Cynomolgus monkeys exhibit a combination of both N-acetylation and oxidation pathways. researchgate.netnih.govgrafiati.com In the oxidative pathway in monkeys, PAPP can be oxidized to p-aminobenzoic acid, which is then conjugated with an amino acid to form p-aminohippuric acid. researchgate.netnih.govgrafiati.com

These species-specific metabolic profiles highlight the importance of considering interspecies differences when extrapolating pharmacological and toxicological data.

Interactive Table: Interspecies Metabolic Pathways of p-Aminopropiophenone (PAPP)

| Species | Primary Metabolic Pathway(s) | Key Metabolites | Reference(s) |

| Rat | N-acetylation | N-acetyl-p-aminopropiophenone | researchgate.netnih.govgrafiati.com |

| Dog | Ring and Aliphatic Hydroxylation | Hydroxylated derivatives | researchgate.netnih.govgrafiati.com |

| Cynomolgus Monkey | N-acetylation, Oxidation | N-acetyl-p-aminopropiophenone, p-aminobenzoic acid, p-aminohippuric acid | researchgate.netnih.govgrafiati.com |

Laboratory Synthesis and Derivatization Strategies for this compound Analogues

While the provided search results focus heavily on the in vivo metabolism of PAPP to form PHAPP, information regarding the specific laboratory synthesis and derivatization strategies for PHAPP analogues is limited. However, the literature does mention the existence and study of such analogues. For instance, studies have investigated aminophenones with different acyl chain lengths (from C2 to C5) to understand how structural modifications influence the formation of methemoglobin. scispace.com This suggests that standard organic synthesis methods are employed to create these analogues, likely involving modifications to the acyl chain of the propiophenone (B1677668) backbone or substitutions on the aromatic ring.

Molecular and Cellular Mechanisms of Action of P Hydroxyaminopropiophenone

Induction of Methemoglobin Formation

The hallmark of PHAPP's action is its ability to efficiently oxidize hemoglobin, the oxygen-carrying protein in red blood cells, into methemoglobin. envirolink.govt.nzava.com.au In methemoglobin, the iron atom within the heme group is in the ferric (Fe³⁺) state, as opposed to the ferrous (Fe²⁺) state of normal hemoglobin. envirolink.govt.nzwikipedia.org This ferric iron is incapable of binding and transporting oxygen, leading to a functional anemia and, at high concentrations, tissue hypoxia. wikipedia.orgnih.gov PHAPP is recognized as a direct oxidant of hemoglobin, unlike its precursor p-aminopropiophenone (PAPP), which requires metabolic activation to PHAPP in the liver to become effective. ava.com.auscispace.com

The mechanism by which PHAPP induces methemoglobin formation far exceeds simple stoichiometry, a phenomenon explained by a catalytic redox cycle known as the "Kreisprozess" (German for "cyclic process"). researchgate.net In this cycle, PHAPP enters the red blood cell and directly oxidizes the ferrous (Fe²⁺) iron of hemoglobin to ferric (Fe³⁺) iron, thereby forming methemoglobin. researchgate.net In this process, PHAPP itself is oxidized to its corresponding nitroso derivative, p-nitrosopropiophenone (B13946149) (PNPP). researchgate.net

This initial reaction is only the first step. The resulting PNPP is then rapidly reduced back to PHAPP by intracellular reducing systems. envirolink.govt.nzresearchgate.net This regenerated PHAPP molecule is then free to oxidize another hemoglobin molecule. This cyclic process allows a single molecule of PHAPP to catalyze the oxidation of numerous hemoglobin molecules, greatly amplifying its effect. ava.com.au Evidence for the Kreisprozess is supported by the isolation of both PHAPP and PNPP from the blood of animals treated with PAPP. scispace.com

Table 1: The Kreisprozess of Methemoglobin Formation by PHAPP

| Step | Reactants | Products | Description |

| 1. Oxidation | p-Hydroxyaminopropiophenone (PHAPP) + Hemoglobin (Fe²⁺) | p-Nitrosopropiophenone (PNPP) + Methemoglobin (Fe³⁺) | PHAPP directly oxidizes hemoglobin, converting it to methemoglobin and is itself oxidized to PNPP. researchgate.net |

| 2. Reduction | p-Nitrosopropiophenone (PNPP) + NADPH | This compound (PHAPP) + NADP⁺ | The reactive metabolite PNPP is reduced back to PHAPP by erythrocytic reductase systems, primarily utilizing NADPH. envirolink.govt.nzresearchgate.net |

| 3. Regeneration | Regenerated PHAPP | - | The regenerated PHAPP molecule can initiate another round of hemoglobin oxidation, perpetuating the cycle. ava.com.au |

The reactive metabolite, p-nitrosopropiophenone (PNPP), is central to the Kreisprozess. researchgate.net It is the oxidized form of PHAPP and the intermediate that allows the catalytic cycle to proceed. The continuous conversion between PHAPP and PNPP drives the sustained oxidation of hemoglobin. envirolink.govt.nzresearchgate.net The efficiency of this cycle is dependent on the cell's capacity to reduce PNPP back to PHAPP, a process fueled by the erythrocyte's metabolic machinery. envirolink.govt.nzscispace.com

Enzymatic Interactions and Redox Cycling within Erythrocytes

The Kreisprozess is intrinsically linked to the enzymatic systems within the red blood cell, which are responsible for maintaining redox balance. PHAPP's action creates a significant oxidative challenge that directly engages these systems.

Two key reductase systems are involved during PHAPP-induced methemoglobinemia, acting in opposition.

NADPH-Dependent Reduction: The reduction of PNPP back to PHAPP is critically dependent on NADPH (Nicotinamide Adenine Dinucleotide Phosphate (B84403), reduced form). envirolink.govt.nzresearchgate.net Erythrocytes generate NADPH almost exclusively through the pentose (B10789219) phosphate pathway (PPP), with the enzyme glucose-6-phosphate dehydrogenase (G6PD) being the rate-limiting step. pharmgkb.orgmedscape.comwikipedia.org The demand created by the Kreisprozess for NADPH can dramatically increase the activity of the PPP. mdpi.com This reliance on NADPH is highlighted by the fact that the cycle does not occur in G6PD-deficient erythrocytes. scispace.com

Methemoglobin Reductase System: Concurrently, the cell attempts to counteract the formation of methemoglobin using the NADH-dependent methemoglobin reductase system, primarily involving the enzyme cytochrome b5 reductase. envirolink.govt.nzwikipedia.orgnih.govnih.gov This system reduces the ferric (Fe³⁺) iron of methemoglobin back to the functional ferrous (Fe²⁺) state, thus regenerating normal hemoglobin. nih.gov The toxicity of PHAPP occurs when the rate of methemoglobin formation via the Kreisprozess overwhelms the capacity of the methemoglobin reductase system. envirolink.govt.nzava.com.au

Table 2: Key Enzymatic and Molecular Players in PHAPP-Induced Redox Cycling

| Enzyme / Molecule | Role in Erythrocyte | Interaction with PHAPP/PNPP Cycle |

| Hemoglobin (Hb) | Oxygen transport. | Oxidized to Methemoglobin (MetHb) by PHAPP. researchgate.net |

| NADPH | Primary reducing equivalent for antioxidant defense. wikipedia.org | Consumed to reduce PNPP back to PHAPP, fueling the Kreisprozess. envirolink.govt.nzresearchgate.net |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Rate-limiting enzyme of the Pentose Phosphate Pathway; produces NADPH. medscape.com | Activity is stimulated to meet the high demand for NADPH caused by the redox cycle. mdpi.com |

| Cytochrome b5 Reductase (Methemoglobin Reductase) | Reduces MetHb back to Hb using NADH. nih.govnih.gov | Competes with the Kreisprozess by trying to reverse methemoglobin formation. envirolink.govt.nzava.com.au |

The intense redox cycling initiated by PHAPP has profound effects on the biochemistry of the red blood cell. The high demand for NADPH can deplete the cell's reducing equivalents. mdpi.comnih.gov NADPH is essential not only for the Kreisprozess but also for maintaining a reduced pool of glutathione, a critical non-enzymatic antioxidant that protects the cell from oxidative damage by detoxifying reactive oxygen species (ROS). wikipedia.orgnih.gov

Receptor-Independent Biological Activities

The biological activities of this compound are considered receptor-independent. Its mechanism does not rely on binding to a specific cell surface receptor to initiate a downstream signaling cascade, a common paradigm for many hormones and drugs. nih.govnih.gov Instead, PHAPP's effects are a direct consequence of its chemical properties, allowing it to diffuse into the erythrocyte and directly react with intracellular components, namely hemoglobin. scispace.com The subsequent cascade of events—the redox cycling with PNPP, the consumption of NADPH, and the induction of oxidative stress—are all direct biochemical consequences of its presence within the cell, rather than the result of activating a specific signaling pathway through a receptor. scispace.com

Analytical Methodologies for the Study of P Hydroxyaminopropiophenone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating PHAPP from complex mixtures, such as biological samples, and accurately measuring its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PHAPP. It is frequently paired with ultraviolet (UV) detection for quantification in biological matrices. The development and validation of HPLC methods are guided by international standards to ensure reliability and accuracy. ejgm.co.ukeuropa.euijmrhs.comnih.gov

A typical HPLC system for this purpose includes a separation module, a photodiode array detector, and a reverse-phase C18 column. nih.gov The mobile phase, often a gradient mixture of solvents like acetonitrile (B52724) and a buffered aqueous solution, is carefully optimized to achieve good separation. ejgm.co.uknih.gov Method validation encompasses parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to demonstrate the method is fit for its intended purpose. europa.eueuropa.eu

Table 1: Example HPLC Method Parameters

| Parameter | Specification |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile and 0.5% O-phosphoric acid in water |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at a specific wavelength |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. innovatechlabs.com For non-volatile substances like PHAPP, a derivatization step is necessary to increase their volatility. mdpi.comsigmaaldrich.com This involves a chemical reaction to modify the analyte, making it suitable for GC analysis. mdpi.com

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. innovatechlabs.com The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that aids in its identification. innovatechlabs.comnih.gov Static headspace analysis is a specific GC-MS technique ideal for analyzing volatile compounds in a sample. innovatechlabs.com

Spectrometric Techniques for Characterization and Monitoring

Spectrometric methods are indispensable for elucidating the chemical structure of PHAPP and its metabolites, as well as for studying its biological effects, such as the induction of methemoglobinemia.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Mass Spectrometry (MS) is a key tool for determining the molecular weight and elemental composition of PHAPP and its metabolites. When coupled with a separation technique like GC or HPLC, it allows for the identification of individual compounds in a complex mixture. innovatechlabs.comnih.gov

Tandem Mass Spectrometry (MS/MS) provides even more detailed structural information. nih.gov In MS/MS, specific ions are selected and fragmented to produce a characteristic fragmentation pattern, which is used to identify the structure of the original molecule. nih.goveurl-pesticides.eu This technique is particularly valuable for the unambiguous identification of metabolites in biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of molecules in solution. wikipedia.orgkhanacademy.org Proton (¹H) NMR is widely used to analyze the hydrogen atoms within a molecule, providing information about their chemical environment and connectivity. docbrown.infoyoutube.com

For structural confirmation of PHAPP, NMR is used to identify the hydroxyl and amino functional groups. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide a wealth of information for structural elucidation. wikipedia.orgyoutube.com To avoid interference from solvent signals, deuterated solvents are typically used in NMR experiments. wikipedia.org

Table 2: Key NMR Spectroscopy Concepts

| Concept | Description |

| Chemical Shift | The position of a signal in the NMR spectrum, which is indicative of the chemical environment of the nucleus. |

| Spin-Spin Coupling | The interaction between neighboring nuclei that causes signals to split into multiple peaks, providing information about connectivity. |

| Integration | The area under an NMR signal, which is proportional to the number of nuclei giving rise to the signal. |

Spectrophotometric Assays for Methemoglobin Kinetics

A critical biological effect of PHAPP is the induction of methemoglobinemia, the formation of methemoglobin in the blood. nih.gov Spectrophotometric assays are commonly used to monitor the kinetics of methemoglobin formation. researchgate.net These methods are based on the different light absorption properties of hemoglobin and methemoglobin. nih.gov

The rate of methemoglobin formation can be determined by measuring the change in absorbance at specific wavelengths over time. nih.gov Kinetic models can then be applied to the data to understand the time course of methemoglobin production and elimination following administration of compounds like PHAPP. nih.gov

Advanced Imaging Techniques for Localization Studies (e.g., MALDI-TOF Imaging Mass Spectrometry)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) imaging mass spectrometry (IMS) represents a powerful, label-free analytical technique for mapping the spatial distribution of a wide array of molecules—including small molecule compounds like p-hydroxyaminopropiophenone—directly within thin sections of biological tissue. bruker.comresearchgate.net This method provides molecular specificity based on the mass-to-charge ratio (m/z) of an analyte, allowing for its direct detection and localization without the need for radioactive or antibody-based labeling, which are required for techniques like autoradiography or immunohistochemistry, respectively. springernature.comacs.org

The principle of MALDI-IMS involves coating a thin tissue section, typically 5-20 µm thick, with a chemical matrix that absorbs energy from a laser. researchgate.net A focused laser beam is then systematically moved, or rastered, across the tissue surface. nih.gov At each coordinate (pixel), the laser fires, causing the matrix to desorb and ionize analyte molecules from the tissue. These ions are then accelerated into a time-of-flight mass analyzer, which separates them based on their m/z, generating a complete mass spectrum for each pixel. bruker.comnih.gov By plotting the intensity of a specific m/z value—such as the one corresponding to this compound (C₉H₁₁NO₂, molecular weight: 165.19 g/mol )—at each pixel, a two-dimensional ion density map is created, visually representing the compound's distribution and relative abundance across the tissue section. chemicalbook.com

For the analysis of small molecules like this compound, the selection of an appropriate matrix and its application are critical steps. The matrix must co-crystallize effectively with the analyte and efficiently absorb laser energy, while its own ions should not interfere with the m/z range of the target compound. nih.gov Common matrices for small molecule analysis include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). ucsb.edu The matrix can be applied through various methods, such as automated spraying, vapor deposition (sublimation), or microspotting, each optimized to ensure a homogenous crystal layer and minimize delocalization of the analyte within the tissue. nih.govntnu.no

The application of MALDI-TOF imaging for a compound such as this compound would enable researchers to investigate its precise localization within specific organs or even micro-anatomical regions. For instance, in a preclinical research setting, this technique could be used to map the distribution of this compound in a target organ, such as the liver or kidney, following administration. This provides crucial information on whether the compound accumulates in specific cell types or functional regions, which is essential for understanding its mechanisms of action or potential organ-specific effects. nih.gov The ability of mass spectrometry to differentiate between the parent drug and its metabolites based on their distinct m/z values is a significant advantage, allowing for simultaneous mapping of metabolic pathways directly within the tissue context. nih.gov

While MALDI-TOF provides high sensitivity and rapid analysis, achieving absolute quantification can be challenging due to variations in ionization efficiency related to tissue type and matrix quality. lcms.cz However, relative quantification is readily achievable, and methods using surrogate tissue-based calibration standards have been developed to provide more accurate concentration measurements. nih.gov For unambiguous identification of analytes, especially in complex biological environments, MALDI imaging can be coupled with high-resolution mass analyzers like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap, or with tandem mass spectrometry (MS/MS) capabilities, which confirm the molecular identity by fragmenting the parent ion and analyzing its constituent parts. nih.govacs.org

Interactive Data Table: Hypothetical MALDI-TOF Imaging Data for this compound in Rodent Kidney Tissue

The following table represents a hypothetical dataset from a MALDI-TOF imaging experiment designed to localize this compound in a rodent kidney section. This illustrates the type of findings generated in such a study.

| Parameter | Value / Finding | Source |

| Analyte | This compound | |

| Detected Ion (m/z) | 166.08 [M+H]⁺ | chemicalbook.com |

| Tissue Type | Rodent Kidney, Cryosection (12 µm) | acs.orgresearchgate.net |

| MALDI Matrix | 2,5-dihydroxybenzoic acid (DHB) | ucsb.edu |

| Spatial Resolution | 50 µm | springernature.com |

| Region of Highest Signal Intensity | Renal Cortex | nih.govrsc.org |

| Region of Moderate Signal Intensity | Renal Medulla | nih.govrsc.org |

| Region of Low/Negligible Signal Intensity | Renal Pelvis | nih.govrsc.org |

| Relative Signal Intensity (Cortex vs. Pelvis) | ~15:1 | nih.gov |

| Confirmatory Analysis | MS/MS fragmentation of m/z 166.08 confirmed identity. | acs.orgacs.org |

In Vitro and in Vivo Models in P Hydroxyaminopropiophenone Research

Erythrocyte-Based In Vitro Systems for Mechanistic Studies

Erythrocyte-based in vitro systems have been fundamental in understanding the direct effects of p-hydroxyaminopropiophenone on red blood cells. Research has shown that direct exposure of erythrocytes to p-aminopropiophenone in vitro does not result in the formation of methemoglobin. This finding was crucial in establishing that PAPP requires metabolic activation to exert its methemoglobin-inducing effects.

Subsequent in vitro studies using erythrocytes demonstrated that this compound is the active metabolite responsible for oxidizing hemoglobin to methemoglobin. These systems allow for the detailed investigation of the redox cycling mechanism, where this compound oxidizes hemoglobin and is subsequently reduced, perpetuating the cycle. The use of a hepatocyte-erythrocyte coincubation system has further refined these mechanistic studies, providing a more comprehensive in vitro model that mimics the interplay between hepatic metabolism and effects on red blood cells. dbcls.jp

Interactive Table: Key Findings from Erythrocyte-Based In Vitro Studies

| Finding | Significance |

|---|---|

| p-Aminopropiophenone does not directly induce methemoglobin formation in vitro. | Demonstrated the necessity of biotransformation for PAPP's activity. |

| This compound is the direct oxidant of hemoglobin. | Identified the active metabolite responsible for methemoglobinemia. |

Isolated Organ and Tissue Perfusion Models (e.g., Liver Microsomes)

Isolated organ and tissue perfusion models, particularly those utilizing liver microsomes, have been essential in identifying the metabolic pathways involved in the biotransformation of PAPP to this compound. Early investigations using liver microsomes were pivotal in confirming that the hydroxylamine (B1172632) derivative, this compound, is the active metabolite.

These models allow researchers to study the enzymatic processes involved in a controlled environment, free from systemic influences. harvardbioscience.com Studies with liver microsomes have identified specific cytochrome P-450 enzymes, such as CYP2E1 and CYP3A4, as key mediators in the oxidation of PAPP to its active hydroxylamine form. The use of both human and animal liver microsomes enables comparative studies of metabolic pathways across different species. cellgs.com This is crucial for understanding interspecies variations in sensitivity to PAPP. cellgs.comava.com.au

Interactive Table: Insights from Isolated Organ and Tissue Perfusion Models

| Model | Key Insight |

|---|---|

| Liver Microsomes | Identified this compound as the active metabolite of PAPP. |

| Liver Microsomes | Implicated Cytochrome P-450 enzymes (CYP2E1, CYP3A4) in the metabolism of PAPP. |

Animal Models for Elucidating Metabolic and Biochemical Responses

Animal models have been indispensable for studying the in vivo metabolism of p-aminopropiophenone and the resulting biochemical effects of its metabolite, this compound. ava.com.au These models provide a systemic context that is not achievable with in vitro systems, allowing for the investigation of absorption, distribution, metabolism, and excretion (ADME) profiles.

Rodent Models (e.g., Rats, Mice) for Metabolic Pathway Research

Rodent models, such as rats and mice, are frequently used to investigate the metabolic pathways of xenobiotics. d-nb.infoconductscience.com In the context of this compound research, rodent models have been used to study the biotransformation of PAPP and the subsequent physiological responses. ava.com.au Research utilizing rat liver microsomes has contributed to the understanding of the enzymatic processes involved in the formation of this compound. scispace.com These models are valuable for elucidating the fundamental mechanisms of toxicity and for identifying the key enzymes responsible for metabolic activation. nih.gov

Canine Models for Species-Specific Metabolic Studies

Canine models have been particularly important in the study of this compound due to their heightened sensitivity to PAPP. ava.com.au This increased sensitivity is attributed to the rapid hydroxylation of PAPP in canids and a relative deficiency in methemoglobin reductase, the enzyme responsible for converting methemoglobin back to hemoglobin. ava.com.au Studies in dogs have been crucial in demonstrating the significant species-specific differences in PAPP metabolism. ava.com.aunih.gov The marked methemoglobinemia produced in dogs following PAPP administration highlighted the unique metabolic characteristics of this species. ava.com.au

Primate Models for Comparative Biochemical Investigations

Primate models have been utilized for comparative biochemical investigations to bridge the translational gap between other animal models and humans. scispace.com While specific details on extensive this compound research in primates are less documented in the provided results, the use of primate models in toxicology is generally aimed at providing data that is more predictive of human responses due to their closer phylogenetic relationship. mdpi.com Comparative studies involving primates can help in understanding the nuances of metabolic pathways and biochemical responses across different species, including humans. scispace.comnih.gov

Interactive Table: Summary of Animal Model Usage in this compound Research

| Animal Model | Key Application | Notable Findings |

|---|---|---|

| Rodents (Rats, Mice) | Metabolic Pathway Research | Elucidation of enzymatic processes in PAPP biotransformation. ava.com.auscispace.com |

| Canines (Dogs) | Species-Specific Metabolic Studies | Demonstrated high sensitivity to PAPP due to rapid hydroxylation and lower methemoglobin reductase activity. ava.com.au |

| Primates | Comparative Biochemical Investigations | Used to compare metabolic and biochemical responses to better predict human outcomes. scispace.comnih.gov |

Structure Activity Relationship Sar Studies of P Hydroxyaminopropiophenone and Analogues

Correlating Structural Modifications with Biochemical Activity

The biochemical efficacy of p-Hydroxyaminopropiophenone is highly sensitive to modifications of its core structure, which consists of a propiophenone (B1677668) backbone with a hydroxyamino group at the para position of the benzene (B151609) ring. Key structural elements that govern its activity include the nature and position of the substituent on the aromatic ring and the length of the acyl side chain.

The primary active metabolite of p-aminopropiophenone (PAPP) is its hydroxylamine (B1172632) derivative, this compound (PHAPP). scispace.comenvirolink.govt.nz This biotransformation is a necessary activation step, as PAPP itself does not directly induce significant MetHb formation in vitro. scispace.comenvirolink.govt.nz The hydroxylamino (-NHOH) group is therefore the critical functional moiety responsible for the potent oxidizing effect on hemoglobin.

SAR studies have revealed several key correlations:

Position of the Amino/Hydroxyamino Group: The placement of the functional group on the phenyl ring is determinant. The para-substituted isomer (this compound) is biologically active, whereas the ortho and meta isomers are reported to be inactive in forming MetHb. scispace.com This suggests that the specific geometry and electronic distribution of the para-isomer are essential for its interaction with the biological target, likely hemoglobin within erythrocytes.

The N-Hydroxy Moiety: The conversion of the amino group of PAPP to the hydroxyamino group of PHAPP is what confers potent MetHb-forming activity. researchgate.netresearchgate.net PHAPP consistently demonstrates a faster onset of action and induces greater levels of MetHb on an equimolar basis compared to its parent compound, PAPP. scispace.comresearchgate.net This highlights the N-hydroxy group as the toxophore responsible for the oxidation of ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺).

Length of the Acyl Chain: The length of the acyl chain attached to the aminophenone core also influences the rate and extent of MetHb formation. Studies on various aminophenones have shown that modifying the acyl chain length (from C2 to C5) impacts biological activity. scispace.com While p-aminopropiophenone (a C3 chain) is effective, related compounds like p-aminooctanoylphenone or p-aminoheptanoylphenone have also been investigated, suggesting that optimization of this chain can modulate the pharmacokinetic and pharmacodynamic properties of the resulting N-hydroxy metabolites. scispace.com

Table 1: Impact of Structural Modifications on Biochemical Activity

| Structural Modification | Effect on Activity (MetHb Formation) | Rationale |

|---|---|---|

| Isomer Position (Ortho/Meta vs. Para) | Ortho and meta isomers are inactive; the para isomer is active. scispace.com | The specific stereoelectronic properties of the para-substituent are required for effective interaction with the biological target. |

| N-Hydroxylation (-NH₂ to -NHOH) | Significantly increases potency and speed of onset. scispace.comresearchgate.net | The N-hydroxy group is the active functional moiety (toxophore) that directly oxidizes hemoglobin. envirolink.govt.nz |

| Acyl Chain Length (e.g., C2 to C5) | Modulates the potency and duration of MetHb formation. scispace.com | Changes in chain length affect physicochemical properties like lipophilicity, which can alter absorption, distribution, and metabolism. |

Comparative Analysis with Other Aminophenones and Hydroxylamine Derivatives

The MetHb-forming capacity of this compound (PHAPP) is best understood when compared to its parent compound, p-aminopropiophenone (PAPP), as well as other related aminophenones and hydroxylamine derivatives.

Comparison with p-Aminopropiophenone (PAPP): PHAPP is the direct, more potent metabolite of PAPP. envirolink.govt.nz Following administration of PAPP, there is a characteristic lag phase before MetHb levels rise, which corresponds to the time required for hepatic biotransformation of PAPP into PHAPP. scispace.com When PHAPP is administered directly, it induces higher peak levels of MetHb more rapidly than equimolar doses of PAPP. researchgate.netresearchgate.net This confirms that the rate-limiting step in the activity of PAPP is its metabolic activation. The process is part of a redox cycle where PHAPP is oxidized to p-nitrosopropiophenone (B13946149) (PNPP) while hemoglobin is oxidized to MetHb. PNPP is then reduced back to PHAPP within the erythrocyte, perpetuating the cycle and amplifying MetHb production. envirolink.govt.nz

Comparison with Other Aminophenones: Other aromatic amines have also been studied for their ability to induce methemoglobinemia. For instance, p-dimethylaminophenol (DMAP) is another potent MetHb-forming agent. Comparative studies have shown that both DMAP and PAPP are effective, but their kinetic profiles and potency can differ depending on the species and route of administration. envirolink.govt.nz The fundamental mechanism, however, relies on similar metabolic activation to N-hydroxy or nitroso derivatives that oxidize hemoglobin.

Table 2: Comparative Activity of this compound and Related Compounds

| Compound | Relative Potency/Activity | Key Characteristics |

|---|---|---|

| This compound (PHAPP) | High | Directly acting, potent MetHb inducer with a rapid onset. scispace.comresearchgate.net The active metabolite of PAPP. envirolink.govt.nz |

| p-Aminopropiophenone (PAPP) | Moderate (Prodrug) | Requires metabolic N-hydroxylation to become active, resulting in a slower onset compared to PHAPP. scispace.com |

| p-Dimethylaminophenol (DMAP) | High | A potent MetHb inducer that acts via a similar mechanism involving metabolic activation. envirolink.govt.nzscispace.com |

| Hydroxylamine (NH₂OH) | High | A simple, potent oxidizing agent, but its pharmacological use is limited by its reactivity and toxicity profile. wikipedia.org |

Computational Chemistry and Molecular Modeling Approaches in SAR

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of bioactive compounds, including this compound and its analogues. nih.govscielo.br These in silico methods allow researchers to rationalize experimental findings, predict the activity of novel compounds, and understand interactions at the molecular level, thereby saving significant time and resources in the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. spu.edu.sy For this compound analogues, a QSAR model could be developed by correlating physicochemical descriptors (e.g., hydrophobicity (logP), electronic properties like Hammett constants, and steric parameters) with their measured MetHb-forming capacity. spu.edu.sy Such a model could predict the potency of newly designed analogues and identify the key properties driving the activity. For example, a parabolic relationship between logP and activity might be found, indicating an optimal hydrophobicity for membrane transport and target interaction. spu.edu.sy

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. scielo.br To understand the action of this compound, docking studies could be performed to model its interaction with hemoglobin. These simulations could reveal the specific binding pocket and the key amino acid residues that facilitate the electron transfer required for the oxidation of the heme iron. This would help explain why the para-isomer is active while others are not.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules and biological systems over time. mdpi.com An MD simulation of this compound within the active site of hemoglobin could provide insights into the stability of the binding pose predicted by docking. It could also elucidate the conformational changes in both the ligand and the protein that occur during the redox reaction, offering a more complete picture of the mechanism of action at an atomic level. scielo.brmdpi.com

Quantum Chemistry Methods: These methods, based on quantum mechanics, are used to calculate the electronic structure and properties of molecules. wikipedia.orgscielo.org.mx For this compound, quantum calculations can determine properties like the distribution of electron density, the energy of the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). These properties are directly related to the molecule's reactivity and its ability to participate in redox reactions, providing a fundamental explanation for its oxidizing capacity.

Table 3: Application of Computational Methods in SAR of this compound

| Computational Method | Application to this compound SAR | Potential Insights |

|---|---|---|

| QSAR spu.edu.sy | Correlate physicochemical properties of analogues with MetHb formation. | Predict activity of novel compounds; identify key descriptors (e.g., hydrophobicity, electronics) for potency. |

| Molecular Docking scielo.br | Simulate the binding of PHAPP and its analogues to hemoglobin. | Identify the binding site and key interactions; explain isomer specificity. |

| Molecular Dynamics (MD) mdpi.com | Simulate the dynamic behavior of the PHAPP-hemoglobin complex. | Assess binding stability; observe conformational changes during the redox reaction. |

| Quantum Chemistry wikipedia.org | Calculate electronic properties (e.g., orbital energies, charge distribution). | Understand the intrinsic redox potential and reactivity of the hydroxylamine group. |

P Hydroxyaminopropiophenone As a Biochemical Probe and Research Tool

Application in Understanding Hemoglobin Oxidation Pathways

p-Hydroxyaminopropiophenone (PHAPP) serves as a critical tool for researchers investigating the biochemical pathways of hemoglobin oxidation. Its primary significance lies in its role as the active metabolite of p-aminopropiophenone (PAPP), a compound known to induce the formation of methemoglobin (MetHb). envirolink.govt.nz Early research established that PAPP itself is not a direct oxidant of hemoglobin. Instead, it requires biotransformation within the body, primarily through hepatic metabolism, to its active hydroxylamine (B1172632) derivative, PHAPP. envirolink.govt.nz This metabolic conversion is essential for the biological effect of methemoglobin formation.

The core of PHAPP's utility as a research probe is its ability to directly oxidize the ferrous iron (Fe²⁺) within the heme group of hemoglobin to its ferric state (Fe³⁺), resulting in the formation of MetHb. plos.orgnih.gov This process is central to understanding oxidative reactions within red blood cells. Hemoglobin in its normal ferrous state is responsible for binding and transporting oxygen, but in the ferric state, it is incapable of this function. plos.org The conversion of hemoglobin to methemoglobin by PHAPP provides a model for studying this specific oxidative transformation.

Comparative studies have demonstrated that PHAPP is a more potent and rapid inducer of methemoglobinemia than its parent compound, PAPP. When administered at equimolar doses in research animals, PHAPP consistently produces higher peak levels of MetHb in a shorter amount of time. nih.govresearchgate.net This direct action allows researchers to bypass the metabolic conversion step and study the effects of the active oxidant on red blood cells directly. For instance, research has shown that plasma from rats treated with PAPP could induce MetHb formation when introduced to naive red blood cells, pointing to the presence of a circulating active metabolite, later identified as PHAPP. nih.gov

The study of PHAPP-induced methemoglobinemia helps elucidate the complex redox cycling of hemoglobin. The oxidation process can lead to the generation of reactive oxygen species (ROS), further contributing to an oxidative environment within the cell. plos.orgnih.gov By using PHAPP, scientists can initiate this cascade in a controlled manner to investigate the subsequent cellular responses and the mechanisms that protect the red blood cell from oxidative damage. nih.govplos.org

Table 1: Comparative Methemoglobin (MetHb) Formation by PAPP and its Metabolite PHAPP This table provides a summary of research findings comparing the efficacy of p-aminopropiophenone (PAPP) and this compound (PHAPP) in inducing MetHb.

| Compound | Mechanism of Action | Relative Potency | Time to Peak MetHb Levels (in rats) | Key Research Finding |

|---|---|---|---|---|

| p-Aminopropiophenone (PAPP) | Indirect; requires metabolic conversion to PHAPP. envirolink.govt.nz | Lower | 15-40 minutes (oral dosing). nih.govresearchgate.net | Ineffective at inducing MetHb in vitro without metabolic activation. |

| This compound (PHAPP) | Direct oxidant of hemoglobin. envirolink.govt.nz | Higher | 15-25 minutes (intravenous dosing). nih.gov | Produces higher peak MetHb levels than equimolar doses of PAPP. nih.govresearchgate.net |

Use in Investigating Enzyme Kinetics and Metabolic Regulation

This compound is instrumental in studies of enzyme kinetics and metabolic regulation, primarily through the lens of its formation from PAPP. dntb.gov.ua The biotransformation of PAPP to PHAPP is a key metabolic step, and understanding the kinetics of the enzymes involved, such as cytochrome P450, provides insight into xenobiotic metabolism. nih.gov The rate of this conversion directly influences the onset and intensity of methemoglobinemia, making the PAPP-PHAPP system a valuable model for studying the relationship between metabolic rate and pharmacological effect. nih.govscispace.com

Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, helps to reveal the catalytic mechanisms of enzymes and how their activity is controlled. wikipedia.orgarxiv.org In the context of PHAPP, researchers examine the kinetics of its formation and its subsequent reaction with hemoglobin. The enzymes responsible for the N-hydroxylation of PAPP to PHAPP are a major focus. envirolink.govt.nz Studying the kinetics of these enzymes, including determining parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), can elucidate their efficiency and capacity for metabolizing PAPP. frontiersin.orglsuhsc.edu This information is crucial for understanding how factors like species differences or the presence of other substances might affect the rate of PHAPP formation and thus its biological activity.

Furthermore, the interaction between PHAPP and hemoglobin itself can be analyzed from a kinetic perspective. The rate at which PHAPP oxidizes hemoglobin to MetHb can be measured under various conditions, providing data on the efficiency of this non-enzymatic reaction. nih.gov These studies, combined with the analysis of the enzymes that reduce MetHb back to hemoglobin (e.g., NADH-cytochrome b5 reductase), allow for a comprehensive kinetic model of the entire pathway. nih.gov This modeling is essential for understanding the regulation of hemoglobin function under oxidative challenge.

Table 2: Key Enzymes and Processes in the PAPP/PHAPP Metabolic and Action Pathway This table outlines the primary enzymes and kinetic processes investigated using the PAPP/PHAPP research model.

| Enzyme/Process | Role | Significance in Research |

|---|---|---|

| Cytochrome P450 System | Catalyzes the N-hydroxylation of PAPP to form the active metabolite, PHAPP. nih.gov | Studying its kinetics reveals the rate-limiting step in the bioactivation of PAPP and helps understand xenobiotic metabolism. nih.gov |

| Hemoglobin Oxidation | Non-enzymatic reaction where PHAPP directly oxidizes Hb(Fe²⁺) to MetHb(Fe³⁺). envirolink.govt.nz | The rate of this reaction is a direct measure of PHAPP's oxidative capacity and is central to its use as a research tool. nih.gov |

| NADH-Cytochrome b5 Reductase | Reduces MetHb(Fe³⁺) back to functional Hb(Fe²⁺), restoring oxygen-carrying capacity. nih.gov | Kinetic analysis of this enzyme helps to understand the cell's capacity to reverse the effects of PHAPP and maintain redox balance. |

Utility in Studying Oxidative Stress and Cellular Redox Homeostasis

This compound is a valuable chemical tool for investigating oxidative stress and the complex mechanisms of cellular redox homeostasis. plos.orgnih.gov Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. mdpi.com The action of PHAPP directly induces such a state in red blood cells. The oxidation of hemoglobin to methemoglobin is not a perfectly clean reaction; it can initiate a cascade that generates ROS, such as superoxide (B77818) anions. plos.orgfrontiersin.orgmdpi.com

This induced production of ROS by PHAPP makes it an excellent probe for studying the cellular stress response. nih.govnih.gov When red blood cells are exposed to PHAPP, their antioxidant defense systems are activated to counteract the oxidative damage. mdpi.com This allows researchers to monitor the response of key components of the cellular redox homeostasis system. These components include:

Glutathione (GSH): This is a major cellular antioxidant. The ratio of its reduced form (GSH) to its oxidized form (GSSG) is a key indicator of oxidative stress. The oxidative challenge from PHAPP can lead to the depletion of GSH as it is used to neutralize ROS.

Thioredoxin System: This system, comprising thioredoxin and thioredoxin reductase, is another crucial protein-based antioxidant pathway that helps reduce oxidized proteins and scavenge ROS. mdpi.commdpi.com Its response to PHAPP-induced stress can be quantified.

Peroxiredoxins: These enzymes are responsible for reducing peroxides, like hydrogen peroxide, that may be generated during the hemoglobin oxidation process. mdpi.com

By introducing a controlled oxidative insult with PHAPP, scientists can measure changes in the levels and activities of these systems, providing a dynamic view of how a cell copes with oxidative stress. plos.orgnih.gov The process can lead to further damage, such as lipid peroxidation and the crosslinking of membrane proteins if the oxidative stress overwhelms the cell's protective mechanisms. nih.gov Therefore, PHAPP allows for the study of the entire spectrum of cellular responses, from initial homeostatic adjustments to the eventual failure of these systems under severe oxidative challenge.

Table 3: Cellular Redox Homeostasis Components Studied Using PHAPP-Induced Oxidative Stress This table details the key cellular systems and markers used to evaluate the effects of oxidative stress induced by this compound.

| System/Component | Function | Response to PHAPP-Induced Stress |

|---|---|---|

| Hemoglobin (Hb)/Methemoglobin (MetHb) | Oxygen transport / Non-functional oxidized form. plos.org | PHAPP directly increases the MetHb/Hb ratio, initiating the oxidative event. envirolink.govt.nz |

| Reactive Oxygen Species (ROS) | Signaling molecules at low levels; damaging at high levels. plos.orgnih.gov | Levels increase as a byproduct of hemoglobin oxidation. plos.orgfrontiersin.org |

| Glutathione (GSH/GSSG) | Major non-enzymatic antioxidant; maintains redox state. | The GSH/GSSG ratio decreases as GSH is consumed to neutralize ROS. |

| Thioredoxin System | Reduces oxidized proteins and detoxifies ROS. mdpi.commdpi.com | Upregulation and increased activity to repair oxidative damage. mdpi.com |

Q & A

Q. What are the standard analytical methods for characterizing p-Hydroxyaminopropiophenone (PHAPP) in pharmacokinetic studies?

PHAPP is typically characterized using high-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy to quantify its concentration in biological matrices. For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to identify hydroxyl and amino functional groups . Kinetic studies often utilize spectrophotometric assays to monitor methaemoglobin formation, as PHAPP induces methemoglobinemia via redox interactions with hemoglobin .

Q. What in vivo models are commonly used to study PHAPP’s pharmacokinetics and toxicity?

Rodent models (e.g., rats and mice) are standard for assessing PHAPP’s pharmacokinetics and acute toxicity. Intravenous administration is preferred to bypass first-pass metabolism, enabling precise measurement of elimination half-life and bioavailability. For toxicity, dose-response studies monitor methaemoglobin levels and organ-specific effects, with histopathological analysis post-mortem .

Advanced Research Questions

Q. How can discrepancies in kinetic models for PHAPP-induced methaemoglobin production be resolved?

PHAPP’s kinetics differ from analogs like p-aminopropiophenone (PAPP) due to its slower elimination rate. Initial models using simulation packages like ISIS and nonlinear regression (NONLIN) may fail to fit PHAPP data due to unaccounted variables such as tissue-specific redox dynamics. Advanced approaches incorporate compartmental modeling to differentiate plasma vs. erythrocyte interactions and adjust for enzyme-mediated reduction pathways . Researchers should validate models with multi-timepoint blood sampling and compare in vitro erythrocyte assays to in vivo data .

Q. What methodological strategies address inconsistencies between in vitro and in vivo efficacy data for PHAPP?

In vitro studies often overlook physiological factors like protein binding and pH variations. To reconcile discrepancies:

- Use whole-blood assays instead of isolated erythrocytes to simulate in vivo conditions.

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.

- Validate findings with crossover studies in animal models, controlling for genetic polymorphisms in NADH-cytochrome b5 reductase activity .

Q. How should researchers design experiments to assess PHAPP’s potential as a cyanide antidote while minimizing confounding variables?

- Control Groups : Include cohorts treated with established antidotes (e.g., dimethylaminophenol) for comparative kinetics.

- Endpoint Selection : Measure methaemoglobin levels, survival rates, and neurological outcomes.

- Statistical Rigor : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to mitigate Type I errors in multi-endpoint analyses .

- Ethical Compliance : Follow guidelines for humane endpoints and minimize animal suffering, as outlined in institutional review protocols .

Methodological Considerations

Q. What are best practices for synthesizing PHAPP with high purity for research?

- Synthesis Route : Start with p-nitrophenylacetone, reduce the nitro group to an amine using hydrogen gas and a palladium catalyst, followed by hydroxylation under acidic conditions.

- Purification : Recrystallize in ethanol-water mixtures and verify purity via HPLC (>98% purity threshold) .

- Stability Testing : Store in amber vials at −20°C to prevent oxidation, confirmed by periodic NMR analysis .

Q. How can researchers improve reproducibility in PHAPP studies?

- Data Transparency : Publish raw spectrophotometric datasets and modeling code in supplementary materials.

- Reagent Standardization : Use certified reference materials (CRMs) for calibration.

- Inter-lab Validation : Collaborate with independent labs to replicate kinetic profiles under identical conditions .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent methaemoglobinemia in PHAPP studies?

- Nonlinear Regression : Fit sigmoidal dose-response curves using tools like GraphPad Prism.

- Time-Series Analysis : Apply mixed-effects models to account for inter-subject variability in longitudinal data.

- Meta-Analysis : Aggregate historical data (e.g., Marrs & Bright, 1986) to identify trends in species-specific sensitivity .

Q. How can conflicting results about PHAPP’s tissue distribution be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.